
1-(2-Methyl-5-nitrofuran-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-5-nitrofuran-3-yl)ethanone is an organic compound belonging to the nitrofuran class. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by a furan ring substituted with a nitro group and a methyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-acetylfuran using nitrating agents such as nitric acid and acetic anhydride in the presence of sulfuric acid . Another method includes the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated furan derivatives.
科学的研究の応用
1-(2-Methyl-5-nitrofuran-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Due to its antibacterial properties, it is investigated for potential use in developing new antibiotics.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of essential biochemical pathways. These reactive intermediates can damage DNA, proteins, and other cellular structures, resulting in antimicrobial effects .
類似化合物との比較
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Applied topically for wound infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections
Uniqueness: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives. Its methyl and nitro groups confer unique properties that make it a valuable compound for various applications.
特性
分子式 |
C7H7NO4 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
1-(2-methyl-5-nitrofuran-3-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3 |
InChIキー |
HQGQJDKTVDTWEU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
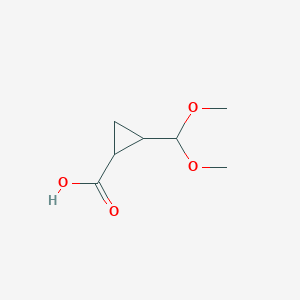
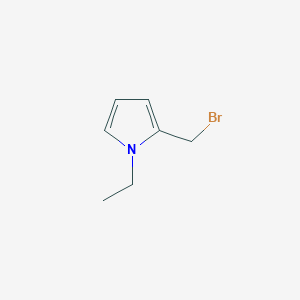


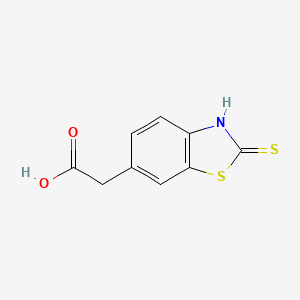

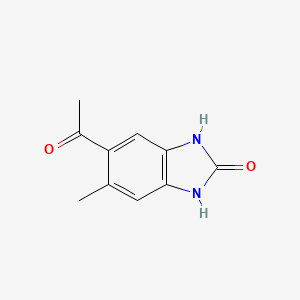
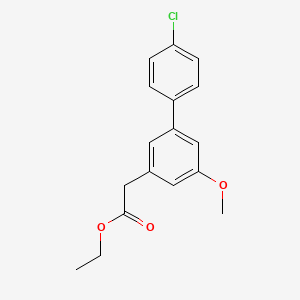

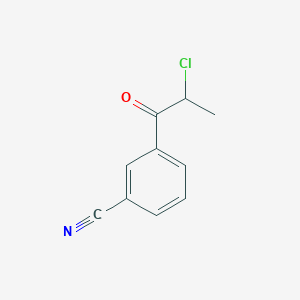


![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)
